molecular formula C11H9N3 B063650 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile CAS No. 179055-95-9

3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile

Cat. No. B063650
CAS RN: 179055-95-9
M. Wt: 183.21 g/mol
InChI Key: NEFOVTAGRMOIIV-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile and its derivatives are synthesized through various chemical reactions, typically involving the coupling of amino pyrazole with benzonitrile derivatives. These syntheses often aim to explore the compound's potential applications and understand its chemical behavior (Kumara et al., 2018; Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis The molecular structure of such compounds is often confirmed using X-ray diffraction, showcasing a variety of conformations and structural motifs. The interactions within these structures, such as hydrogen bonding and π-π stacking, play a crucial role in stabilizing the molecular and crystal structure (Portilla et al., 2007).

Chemical Reactions and Properties These compounds participate in a range of chemical reactions, forming complex molecular architectures. Their reactivity is influenced by the presence of functional groups, which also dictate their potential applications in fields like materials science and pharmacology (Bharathi & Santhi, 2017).

Physical Properties Analysis The physical properties, including thermal stability and crystallinity, are studied through techniques like thermogravimetric analysis and single-crystal X-ray diffraction. These analyses provide insights into the stability and suitability of these compounds for various applications (Naveen et al., 2018).

Chemical Properties Analysis Chemical properties are deeply explored using spectroscopic methods and theoretical calculations, such as DFT. These studies help in understanding the electronic structure, reactivity, and potential functional applications of the compounds (Halim & Ibrahim, 2022).

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One significant application of compounds like 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile is in the field of cytochrome P450 (CYP) enzyme inhibition. These enzymes are crucial in drug metabolism, and their inhibition can help in understanding drug-drug interactions (DDIs). Chemical inhibitors are used in vitro to determine the contribution of various CYP isoforms to drug metabolism. Selective inhibition helps in identifying specific CYP isoforms involved in metabolizing a compound, which is vital for predicting potential DDIs in clinical settings (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile and related compounds are valuable as building blocks in synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such compounds under mild reaction conditions facilitates the generation of diverse heterocyclic structures, which can be utilized in creating novel therapeutic agents and dyes (Gomaa & Ali, 2020).

Metal Passivators and Light-sensitive Materials

Compounds structurally related to 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile, such as 5,5′-Methylene-bis(benzotriazole), serve as intermediates in preparing metal passivators and light-sensitive materials. These applications demonstrate the versatility of pyrazole-derived compounds in both industrial and research settings, offering avenues for developing environmentally benign processes (Gu et al., 2009).

Synthetic and Medicinal Perspectives

Methyl-linked pyrazoles, including compounds like 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile, are recognized for their potent medicinal properties. They serve as scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The synthetic methodologies for these compounds are continuously evolving, providing significant insights into their medical relevance and facilitating the discovery of new leads for therapeutic applications (Sharma et al., 2021).

Organophosphorus Chemistry

The study of organophosphorus azoles, which includes derivatives of 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile, reveals intricate details about the stereochemical structure of these compounds. Using techniques like multinuclear NMR spectroscopy and quantum chemistry, researchers can delve into the behavior of tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Larina, 2023).

Safety And Hazards

“3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2-methylpyrazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFOVTAGRMOIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441010
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile

CAS RN

179055-95-9
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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